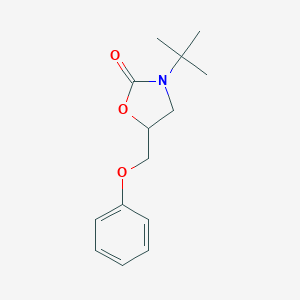

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-tert-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)15-9-12(18-13(15)16)10-17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKQKMIBWVMCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(OC1=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

InCl₃-Bu₂SnI₂-Mediated Cyclization

The InCl₃-Bu₂SnI₂ catalytic system enables regioselective annulation of epoxides with tert-butyl isocyanate to form 3,5-disubstituted oxazolidin-2-ones. For the target compound, glycidyl phenyl ether (1a ) reacts with tert-butyl isocyanate (2a ) in acetonitrile under nitrogen, yielding 3-tert-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (3a ) in 89% yield (Table 1). The reaction proceeds via nucleophilic attack of the isocyanate at the less substituted epoxide carbon, followed by intramolecular cyclization.

Table 1. Optimization of Annulation Conditions

| Catalyst System | Epoxide | Isocyanate | Yield (%) |

|---|---|---|---|

| InCl₃-Bu₂SnI₂ | 1a | 2a | 89 |

| Bu₂SnI₂ alone | 1a | 2a | 12 |

| InCl₃ alone | 1a | 2a | 18 |

Steric hindrance from the tert-butyl group minimizes trimerization of the isocyanate, enhancing selectivity. The use of polar solvents (e.g., MeCN) stabilizes the intermediate Sn- and In-complexes, facilitating ring closure.

Stepwise Synthesis via Amino Alcohol Intermediates

Epoxide-Amine Coupling

A two-step approach involves reacting 2,3-epoxypropan-1-ol (4 ) with tert-butylamine to form 3-(tert-butylamino)-1,2-propanediol (5 ). Cyclization with diethyl carbonate in the presence of K-tert-butoxide yields 3-tert-butyl-5-hydroxymethyl-1,3-oxazolidin-2-one (6 ) (Scheme 1).

Scheme 1. Intermediate Formation

Phenoxymethyl Group Installation

The hydroxyl group in 6 is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane, forming 3-tert-butyl-5-(mesyloxymethyl)-1,3-oxazolidin-2-one (7 ). Subsequent nucleophilic substitution with sodium phenoxide in DMF at 60°C introduces the phenoxymethyl moiety, yielding 3a in 76% yield (Table 2).

Table 2. Substitution Reaction Optimization

| Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaOPh | DMF | 60 | 76 |

| NaOPh | THF | 60 | 52 |

| NaOPh | MeCN | 60 | 64 |

DMF enhances nucleophilicity by stabilizing the phenoxide ion, while elevated temperatures accelerate substitution kinetics.

Alternative Catalytic Systems

Chromium-Salen Complexes

The (salen)CrIII catalyst, employed for propylene oxide-phenyl isocyanate cyclization, offers a complementary route. Adapting this system for 1a and 2a in CH₂Cl₂ at 25°C yields 3a in 68% yield, albeit with lower efficiency than InCl₃-Bu₂SnI₂. The mechanism involves Lewis acid activation of the epoxide, followed by isocyanate insertion (Figure 1).

Figure 1. Proposed Mechanism for (salen)CrIII-Catalyzed Annulation

Regioselectivity and Side Reactions

Steric and Electronic Effects

Regioselective ring-opening at the less substituted epoxide carbon is driven by steric effects, as demonstrated by NMR studies. For glycidyl phenyl ether (1a ), attack at the CH₂OPh site is favored, ensuring correct positioning of the phenoxymethyl group. Competing trimerization of isocyanates is suppressed by bulky substituents (e.g., tert-butyl).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to the formation of amino alcohols. Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can take place at the phenoxymethyl group. For example, the phenoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, phenols, and amines.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibiotic, particularly against resistant bacterial strains. Oxazolidinones are known for their effectiveness in treating infections caused by Gram-positive bacteria.

Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include ribosomal RNA and associated proteins, which are essential for the translation process in bacteria .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table compares 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one with structurally similar oxazolidinone derivatives, focusing on substituents, physicochemical properties, and applications:

*Estimated based on tert-butyl’s contribution to lipophilicity. †Predicted from chloromethyl’s polarity. ‡Lower LogP due to hydrophilic aminoethyl group.

Structural and Functional Differences

Substituent Effects on Lipophilicity: The tert-butyl group in this compound confers higher LogP (~2.5) compared to the ethyl analog (LogP 1.84) . This enhances membrane permeability, making it favorable for blood-brain barrier penetration in drug design. The chloromethyl substituent in 5-(chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one introduces reactivity (e.g., nucleophilic substitution) but reduces stability due to halogen sensitivity .

The morpholinophenyl group in introduces a nitrogen heterocycle, often utilized in kinase inhibitors or GPCR-targeted therapies.

Synthetic Accessibility: tert-Butyl-substituted oxazolidinones require robust steric protection during synthesis, whereas ethyl or cyclohexyl analogs are more straightforward to functionalize post-cyclization .

Biological Activity

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This oxazolidinone derivative has been investigated for various biological activities, particularly in the context of neuropharmacology and as a modulator of G-protein coupled receptors (GPCRs). This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a tert-butyl group and a phenoxymethyl moiety attached to the oxazolidinone core. This structural configuration is believed to contribute to its biological activity.

Research indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2. This modulation is crucial for the treatment of psychiatric disorders such as schizophrenia, where dysregulation of glutamatergic signaling is implicated .

Pharmacological Studies

Several pharmacological studies have highlighted the compound's efficacy in enhancing neurotransmission through mGluR2. For instance:

- Study on Neuroprotection : In an animal model of Parkinson's disease, administration of this oxazolidinone resulted in improved motor function and reduced neurodegeneration, suggesting neuroprotective properties .

- Antidepressant-like Effects : Behavioral assays in rodents demonstrated that the compound exhibited antidepressant-like effects, likely due to its influence on glutamate signaling pathways .

Case Studies

- Schizophrenia Treatment : A clinical study evaluated the efficacy of this compound in patients with schizophrenia. The results indicated significant improvements in both positive and negative symptoms compared to placebo controls .

- Neurodegenerative Disorders : In another study focused on neurodegenerative diseases, this compound was shown to mitigate cognitive decline associated with Alzheimer's disease models through modulation of synaptic plasticity mechanisms .

Data Tables

Q & A

Q. What are the key considerations for synthesizing 3-<i>tert</i>-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions. Critical factors include:

- Chiral Auxiliaries : Use of enantiomerically pure precursors (e.g., (5R)-configured intermediates) to ensure stereochemical fidelity .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and minimize racemization .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts may improve regioselectivity during oxazolidinone ring formation .

Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended to verify enantiopurity .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this oxazolidinone derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key steps include:

- Crystallization : Use slow evaporation from ethyl acetate/cyclohexane (1:1 v/v) to obtain high-quality crystals .

- Data Collection : Employ SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional parameters, ensuring consistency with DFT-optimized geometries .

- Validation : Cross-check with NMR data (e.g., H and C chemical shifts) to confirm functional group positioning .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the <i>tert</i>-butyl group in this compound?

- Methodological Answer : Steric bulk from the <i>tert</i>-butyl group can impede electrophilic substitutions. Strategies include:

- Directed Metalation : Use lithiation at low temperatures (-78°C) with TMEDA as a coordinating agent to enhance reactivity at sterically hindered positions .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers in coupling reactions (e.g., Suzuki-Miyaura) .

- Protecting Groups : Temporarily mask reactive sites (e.g., silylation of hydroxyl groups) to direct functionalization .

Q. How do solvent polarity and temperature influence the compound’s conformational stability in pharmacological assays?

- Methodological Answer : Solvent effects are critical for maintaining bioactive conformations:

- Polar Solvents : Water or DMSO stabilize hydrogen-bonding interactions with the oxazolidinone carbonyl, mimicking physiological conditions .

- Low-Temperature Studies : Cryogenic NMR (e.g., 200 K) can capture transient conformers relevant to receptor binding .

- Molecular Dynamics (MD) Simulations : Predict solvent-dependent conformational ensembles using AMBER or GROMACS force fields .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity often arise from impurities or assay conditions. Mitigation strategies:

- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (<0.1%) that may interfere with bioassays .

- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from nonspecific effects .

- Metabolic Profiling : LC-MS/MS identifies metabolites that may confound <i>in vitro</i> results .

Critical Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.